6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one
Description
Properties
CAS No. |
68261-95-0 |
|---|---|
Molecular Formula |
C11H7Cl3N2O |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
3-(2,3,5-trichloro-4-methylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H7Cl3N2O/c1-5-7(12)4-6(11(14)10(5)13)8-2-3-9(17)16-15-8/h2-4H,1H3,(H,16,17) |
InChI Key |
PSWGNNLANJFEBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)Cl)C2=NNC(=O)C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one generally follows these key steps:
- Preparation of halogenated pyridazine or pyridazinone intermediates.
- Introduction of the substituted phenyl group bearing trichloro and methyl substituents.
- Cyclization and oxidation steps to form the pyridazinone ring.
- Purification and isolation of the final compound.
Preparation of Pyridazinone Core
The pyridazinone nucleus (pyridazin-3(2H)-one) is commonly synthesized by the reaction of hydrazine or hydrazine derivatives with 1,4-dicarbonyl compounds or their equivalents. For halogenated derivatives, 4,5-dichloro-3(2H)-pyridazinone is a key intermediate, which can be prepared by:
Treating 3,4-dihalo-5-hydroxy-2(5H)-furanones with hydrazine under acidic aqueous conditions at elevated temperatures, leading to ring transformation and formation of 4,5-dihalogenated pyridazinones in yields ranging from 35% to 90%.
Oxidative chlorination of furfural derivatives or chlorinated furanones can also yield halogenated pyridazinones after subsequent hydrazine treatment.
Specific Preparation Method Example
A representative preparation method adapted from related pyridazinone derivatives (e.g., 6-(p-chlorophenyl)pyridazin-3(2H)-one) involves:
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 6-(p-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone in glacial acetic acid, bromine addition at 65-70 °C | Bromination to form chloropyridazine intermediate | High yield; controlled bromine addition |
| 2 | Treatment with concentrated ammonium hydroxide at room temperature overnight | Conversion to pyridazinone by ring closure and substitution | Precipitate collected, washed, dried at 60 °C |
| 3 | Recrystallization from dimethylformamide-water | Purification of final pyridazinone | Off-white crystalline solid |
This method can be adapted for the trichloromethyl-substituted phenyl analog by replacing the p-chlorophenyl precursor with 2,3,5-trichloro-4-methylphenyl derivatives.
Reaction Scheme Overview
Synthesis of halogenated pyridazinone intermediate:
- Starting from 3,4-dichloro-5-hydroxy-2(5H)-furanone or related compounds.
- Reaction with hydrazine in acidic aqueous medium.
- Formation of 4,5-dichloro-3(2H)-pyridazinone.
Attachment of substituted phenyl group:
- Preparation of 2,3,5-trichloro-4-methylphenyl precursor via selective halogenation and methylation.
- Coupling with pyridazinone intermediate under basic conditions.
Final cyclization and purification:
- Acidic or basic treatment to complete ring closure.
- Recrystallization to obtain pure this compound.
Data Table: Key Reaction Parameters and Yields
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazine ring closure | Hydrazine hydrate, acidic aqueous solution | 60-80 °C | Several hours | 35-90% | Dependent on substrate purity |
| Bromination (for analogs) | Bromine in acetic acid | 65-70 °C | 3 hours | High | Controlled addition critical |
| Coupling with aryl group | Potassium tert-butoxide or cesium carbonate, DMF or DMA | 20-100 °C | 18 h typical | Moderate to high | Solvent and base choice affect selectivity |
| Purification | Recrystallization from DMF-water | Room temp | - | - | Yields pure crystalline product |
Research Findings and Notes
The transformation of 3,4-dihalo-5-hydroxy-2(5H)-furanones to pyridazinones via hydrazine is well-documented and provides a versatile route to halogenated pyridazinones.
The presence of multiple chlorine atoms on the phenyl ring requires careful control of reaction conditions to avoid over-substitution or decomposition.
The use of polar aprotic solvents and strong bases facilitates the nucleophilic aromatic substitution necessary for attaching the trichloromethyl-substituted phenyl group.
Purification by recrystallization from dimethylformamide-water mixtures yields high-purity crystalline products suitable for further applications.
Yields and reaction times vary depending on the exact substituents and reaction scale but generally fall within moderate to high ranges (35-90% for ring formation, high for coupling steps).
Chemical Reactions Analysis
Types of Reactions
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The trichloromethylphenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the trichloromethylphenyl moiety.
Scientific Research Applications
Agricultural Applications
One of the primary uses of 6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one is as an agrochemical , specifically as a fungicide. It is effective against various fungal pathogens, particularly in rice cultivation.
Fungicidal Activity
- Target Pathogen : Effective against Rhizoctonia solani, the causative agent of sheath blight in rice.
- Mechanism of Action : The compound acts by inhibiting fungal growth and spore germination, thereby protecting crops from significant yield losses.
Pharmaceutical Applications
In the pharmaceutical domain, Diclomezine has been investigated for its potential therapeutic properties.
Antifungal Properties
Diclomezine is recognized for its antifungal activity, making it a candidate for developing treatments against fungal infections in humans and animals.
Case Studies
- Clinical Trials : Research has shown that formulations containing Diclomezine exhibit significant antifungal efficacy in vitro against common pathogens.
- Safety Profile : Toxicological studies indicate a relatively safe profile when used within recommended dosages for agricultural purposes, though further studies are needed for human applications.
Toxicological Considerations
While Diclomezine shows promise in various applications, it also poses certain risks:
- Classified as an acute toxic compound (Toxicity Class 3) when ingested .
- Proper handling and safety measures are essential to mitigate exposure risks.
Synthesis and Characterization
The synthesis of Diclomezine involves multiple steps that ensure high purity and efficacy. Characterization techniques such as NMR and HPLC are employed to confirm the compound's identity and purity levels.
Comparative Efficacy Studies
Research comparing Diclomezine with other fungicides has demonstrated its effectiveness in preventing sheath blight with lower environmental toxicity profiles.
Data Table: Summary of Applications
| Application Area | Specific Use | Target Organism | Notes |
|---|---|---|---|
| Agriculture | Fungicide | Rhizoctonia solani | Effective in rice sheath blight control |
| Pharmaceuticals | Antifungal treatment | Various fungal pathogens | Under investigation for human use |
| Toxicology | Safety assessment | N/A | Acute toxicity noted; handling precautions required |
Mechanism of Action
The mechanism of action of 6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethylphenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The substitution pattern on the phenyl ring significantly influences molecular planarity and intermolecular interactions. Key comparisons include:
Table 1: Structural and Crystallographic Data
Key Observations:
- Dihedral Angles: The dihedral angle between the phenyl and pyridazinone rings decreases with increased halogen substitution. Diclomezine (8.6°) is more planar than 6-phenyl-3(2H)-pyridazinone (18.0°), likely due to steric and electronic effects of chlorine atoms . The target compound, with an additional chlorine at position 2, may exhibit further planarity reduction or altered packing interactions.
- Crystallography: Diclomezine forms centrosymmetric dimers via N–H···O hydrogen bonds and stabilizes through π–π and halogen interactions .
Biological Activity
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridazine ring substituted with a trichloromethyl group and a methylphenyl moiety. The unique structure contributes to its biological activities.
1. Inhibition of Enzymatic Activity
Research has indicated that derivatives of pyridazinones exhibit inhibitory effects on various enzymes, particularly phosphodiesterase (PDE) enzymes. For instance, compounds structurally related to this compound have shown significant inhibition against PDE4, which is implicated in inflammatory processes. The inhibition of PDE4 can lead to anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases .
2. Anticancer Activity
Studies have demonstrated that certain pyridazine derivatives exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, a closely related compound showed IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells . This suggests that the presence of halogen substituents on the phenyl ring may enhance the anticancer properties.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Halogen Substitution : The presence of chlorine atoms has been linked to increased potency against specific targets.
- Phenyl Group Variability : Alterations in the phenyl group can affect the compound's lipophilicity and ability to penetrate cell membranes, thus influencing cytotoxicity .
Table 1: In Vitro Cytotoxicity of Pyridazine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 | |
| HeLa | 2.73 ± 0.33 |
Table 2: PDE4 Inhibition Potency
| Compound | PDE4 IC50 (μM) |
|---|---|
| This compound | X.X |
| Related derivative | Y.Y |
Note: Specific values for PDE4 inhibition require further experimental data.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory potential of pyridazine derivatives, it was found that compounds similar to this compound effectively reduced inflammation markers in animal models. The mechanism was attributed to the inhibition of PDE4 activity and subsequent reduction in pro-inflammatory cytokines .
Case Study 2: Anticancer Activity Evaluation
Another investigation focused on the anticancer properties of pyridazine derivatives against various cancer cell lines. The results indicated that modifications in the substituents significantly influenced cytotoxicity profiles and selectivity towards cancer cells over normal cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, substituted pyridazinones are typically prepared by reacting chlorinated phenyl precursors with aldehydes in ethanol under basic conditions (e.g., ethanolic sodium ethoxide). The mixture is stirred at room temperature, acidified with HCl, and purified via recrystallization (e.g., 90% ethanol) to isolate the product . Similar protocols for substituted pyridazinones involve halogenated intermediates and controlled stoichiometry to ensure regioselectivity .
Q. How is structural characterization of this compound performed?
- Methodological Answer : X-ray crystallography is critical for confirming the molecular structure. For instance, single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 173 K) provides bond-length precision (mean σ(C–C) = 0.003 Å) and validates stereochemistry . Complementary techniques like Hirshfeld surface analysis reveal intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that influence crystallinity .
Q. What methods are used to determine solubility in pharmaceutical solvents?
- Methodological Answer : Solubility is assessed using high-performance liquid chromatography (HPLC) or UV-vis spectroscopy in solvents like water, ethanol, or DMSO. For example, shake-flask methods combined with thermodynamic modeling (e.g., van’t Hoff plots) quantify solubility across temperatures, aiding formulation design .
Advanced Research Questions
Q. How can computational models predict the compound’s bioactivity and binding affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations predict interactions with biological targets. Substituent effects (e.g., trichloro-methyl groups) are modeled to optimize binding to enzymes or receptors. Quantitative structure-activity relationship (QSAR) studies correlate electronic properties (e.g., logP, pKa) with observed activity .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) under standardized conditions. Structural analogs (e.g., 6-phenylpyridazinones) are tested to isolate substituent effects. Hirshfeld surface analysis identifies crystal packing variations that may alter bioavailability .
Q. What strategies improve regioselectivity in pyridazinone derivatization?
- Methodological Answer : Regioselectivity is controlled via reaction conditions. For example, using anhydrous potassium carbonate in acetone with halide reagents directs substitution to the 2-position of the pyridazinone ring. Microwave-assisted synthesis reduces side reactions by accelerating kinetics .
Q. How does crystallography inform stability and formulation?
- Methodological Answer : SCXRD data reveal polymorphism risks and hydrate/solvate formation. Thermal analysis (DSC/TGA) paired with Hirshfeld metrics quantifies lattice energy, guiding excipient selection for solid dispersions .
Q. What in silico tools assess toxicity and metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
